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SNAP-25 187-203

Botulinum Neurotoxin Enzyme Kinetics Protease Assay

SNAP-25 (187-203) is a synthetic 17-amino-acid peptide corresponding to residues 187–203 of the neuronal SNARE protein SNAP-25. This fragment encompasses the Gln197-Arg198 scissile bond, representing the minimal, yet catalytically competent, substrate sequence required for botulinum neurotoxin serotype A (BoNT/A) light chain (LC) metalloprotease activity in vitro.

Molecular Formula C₇₁H₁₂₅N₂₇O₂₆
Molecular Weight 1772.92
Cat. No. B1574788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNAP-25 187-203
Molecular FormulaC₇₁H₁₂₅N₂₇O₂₆
Molecular Weight1772.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNAP-25 187-203: Minimal Substrate Definition and Core Procurement Utility


SNAP-25 (187-203) is a synthetic 17-amino-acid peptide corresponding to residues 187–203 of the neuronal SNARE protein SNAP-25 . This fragment encompasses the Gln197-Arg198 scissile bond, representing the minimal, yet catalytically competent, substrate sequence required for botulinum neurotoxin serotype A (BoNT/A) light chain (LC) metalloprotease activity in vitro [1]. It is also recognized and cleaved by BoNT/C1 LC, albeit with reduced affinity compared to longer SNAP-25 fragments, establishing its utility as a core reagent for BoNT protease characterization and inhibitor screening [2].

Why Other SNAP-25 Peptides or Full-Length Protein Cannot Substitute for SNAP-25 187-203 in Quantitative BoNT/A Assays


Generic substitution of SNAP-25 187-203 with alternative SNAP-25 fragments or full-length protein is scientifically invalid due to profound differences in substrate binding kinetics and catalytic efficiency with BoNT LC. The minimal 17-mer peptide (residues 187-203) exhibits a 110-fold lower binding affinity for BoNT/C1 LC compared to full-length SNAP-25 [1], while the longer 66-mer fragment (residues 141-206) represents the minimal size for full catalytic activity with BoNT/A LC [2]. These divergent kinetic parameters directly preclude interchangeability: the 17-mer is optimized for robust, high-throughput inhibitor screening due to its defined, single-turnover kinetics [3], whereas the 66-mer or full-length protein are required for studies demanding native-like substrate recognition. The following evidence quantifies these critical performance differentials.

Quantitative Differentiation of SNAP-25 187-203 Versus Closest Analogs: A Procurement-Relevant Evidence Guide


SNAP-25 187-203 Binding Affinity for BoNT/C1 LC vs. Full-Length SNAP-25

Direct comparison reveals SNAP-25 187-203 binds BoNT/C1 light chain (LC) with 110-fold lower affinity than full-length SNAP-25 protein [1]. This quantitative difference defines the peptide's role as a minimal substrate model for inhibitor screening, where reduced affinity is advantageous for detecting competitive inhibition.

Botulinum Neurotoxin Enzyme Kinetics Protease Assay

SNAP-25 187-203 Substrate Efficiency for BoNT/A LC vs. Minimal Full-Activity Fragment (141-206)

While SNAP-25 187-203 is the minimal BoNT/A substrate, the C-terminal 66-mer peptide (residues 141-206) is required to achieve full catalytic activity with BoNT/A light chain [1]. The 17-mer fragment is cleaved but with reduced catalytic efficiency compared to longer constructs, which include essential exosites for high-affinity binding [2].

BoNT/A Substrate Recognition Catalytic Efficiency

SNAP-25 187-203 as a Validated Substrate for BoNT/A Inhibitor Screening: IC50 Benchmarks

SNAP-25 187-203 is the industry-standard substrate for quantifying BoNT/A LC inhibition. For a reference inhibitor (BDBM50234271), the reported IC50 is 2,700 nM using this peptide as substrate [1]. An optimized, end-protected version (N-terminal acetylated, C-terminal aminated SNAP-25 187-203) yields improved sensitivity, as demonstrated by an IC50 of 150 nM for the potent inhibitor BDBM50447108 [2]. These values provide direct, quantitative comparators for any new inhibitor candidate.

Inhibitor Screening IC50 BoNT/A

Functional Differentiation: SNAP-25 187-203 Rescues Exocytosis in BoNT/E-Treated Cells Less Efficiently than Full-Length SNAP-25

In a cellular model of BoNT/E intoxication, the 17-mer SNAP-25 187-203 peptide can rescue exocytosis, but requires higher concentrations compared to the full-length SNAP-25 protein or its coiled-coil domain . This indicates the peptide contains the minimal necessary sequence for functional interaction but lacks structural elements that enhance potency in a cellular context.

Cellular Rescue Exocytosis BoNT/E

Optimal Research and Industrial Application Scenarios for SNAP-25 187-203 Peptide Procurement


High-Throughput Screening (HTS) of BoNT/A Light Chain Inhibitors

SNAP-25 187-203 is the substrate of choice for HTS campaigns due to its defined, minimal sequence that yields robust and reproducible cleavage kinetics. Its use in validated HPLC and RP-HPLC assays enables direct comparison of inhibitor IC50 values across compound libraries [1][2]. Procurement for HTS is justified by the extensive body of literature establishing it as the standard substrate for BoNT/A LC inhibition studies [3].

Enzymatic Characterization and Kinetics of BoNT Serotype C1

The peptide serves as a validated substrate for quantifying the proteolytic activity of BoNT/C1 light chain (residues 1-430). While its binding affinity is 110-fold lower than full-length SNAP-25, optimized assay conditions can still achieve a 5-fold increase in catalytic efficiency, making it a practical choice for routine BoNT/C1 LC characterization and inhibitor screening [4].

Mechanistic Studies of Substrate Recognition and Minimal Cleavage Requirements

As the shortest fragment that retains catalytic competence, SNAP-25 187-203 is essential for dissecting the minimal sequence requirements for BoNT/A recognition and cleavage. Studies utilizing this peptide have confirmed the precise Gln197-Arg198 scissile bond and enabled structure-activity relationship (SAR) analysis for the design of substrate-based inhibitors [5].

Assay Development and Calibration for Botulinum Neurotoxin Detection

The peptide's well-defined cleavage properties make it suitable for developing and calibrating in vitro assays for BoNT detection, including HPLC-based methods and novel fluorimetric assays. Its use as a substrate standard facilitates cross-validation between different detection platforms [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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